4-Isobutylresorcinol
Overview
Description
4-Isobutylresorcinol is a chemical compound belonging to the family of resorcinols. It is a white crystalline powder that is soluble in water and ethanol. This compound is highly effective in cosmetic applications, particularly for brightening and evening out skin tone. It works by inhibiting the production of melanin, which can lead to dark spots and uneven pigmentation .
Scientific Research Applications
4-Isobutylresorcinol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its effects on melanin production and its potential use in treating hyperpigmentation disorders.
Medicine: Investigated for its potential therapeutic applications in dermatology, particularly for skin-lightening and anti-aging treatments.
Industry: Utilized in the cosmetic industry for its skin-brightening properties and as an antioxidant in various skincare formulations .
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylresorcinol typically involves the butylation of resorcinol. The process includes the following steps:
Starting Material: Resorcinol, a compound derived from various natural sources such as certain plants and resins.
Butylation: Resorcinol undergoes specific chemical modifications, including butylation, to produce this compound.
Purification: The synthesized compound is then purified for use in skincare formulations.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in cosmetic applications.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Halogenated or alkylated resorcinols.
Comparison with Similar Compounds
- 4-Butylresorcinol
- Hexylresorcinol
- Phenylethyl Resorcinol
Comparison: 4-Isobutylresorcinol is unique in its structure and effectiveness. Compared to 4-Butylresorcinol, it has a different alkyl group, which may influence its solubility and penetration into the skin. Hexylresorcinol and Phenylethyl Resorcinol also share similar skin-lightening properties but differ in their molecular structures and specific applications .
Properties
IUPAC Name |
4-(2-methylpropyl)benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVWLEMMYISKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172404 | |
Record name | 4-Isobutylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-62-9 | |
Record name | 4-Isobutylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isobutylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ISOBUTYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9902W3HHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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